5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole
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Overview
Description
5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a hydroxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrazoles.
Substitution: Alkyl or acyl derivatives of the pyrazole.
Scientific Research Applications
5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and nitro groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrophenyl hydrogen sulfate
- 4-Nitrocatechol sulfate
- 2-Hydroxy-5-nitrophenyl acetate
Uniqueness
5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-12-9(4-5-11-12)8-6-7(13(15)16)2-3-10(8)14/h2-6,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBCBBGCIBJPHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676314 |
Source
|
Record name | (6Z)-6-(2-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123532-25-2 |
Source
|
Record name | (6Z)-6-(2-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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